1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine
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Overview
Description
1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-bromo-2,5-dichlorobenzenesulfonyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine typically involves the following steps:
Formation of the sulfonyl chloride intermediate: The starting material, 4-bromo-2,5-dichlorobenzenesulfonyl chloride, is prepared by reacting 4-bromo-2,5-dichlorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution reaction: The sulfonyl chloride intermediate is then reacted with 4-(4-methylphenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk preparation of intermediates: Large quantities of 4-bromo-2,5-dichlorobenzenesulfonic acid and thionyl chloride are used to produce the sulfonyl chloride intermediate.
Automated reaction systems: The nucleophilic substitution reaction is carried out in automated reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Chloro-2,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine
- 1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(4-ethylphenyl)piperazine
- 1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine
Uniqueness: 1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine is unique due to the specific combination of substituents on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(4-bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrCl2N2O2S/c1-12-2-4-13(5-3-12)21-6-8-22(9-7-21)25(23,24)17-11-15(19)14(18)10-16(17)20/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUUQSYDAFTLPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrCl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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